7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
7-chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14ClNO2/c1-18-12-5-2-10(3-6-12)14-9-19-15-8-11(16)4-7-13(15)17-14/h2-8,14,17H,9H2,1H3 |
InChI Key |
NANOZLHHEZQJLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxazine N-oxides.
Reduction: Formation of dihydro-oxazine derivatives.
Substitution: Formation of various substituted oxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Molecular Formula : C₉H₁₀ClN₁O₂
- CAS Number : 1706446-36-7
The structure of the compound features a chloro group and a methoxyphenyl substituent, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | High |
| Bacillus cereus | Moderate |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic pathway includes:
- Condensation Reaction : Combining 2-amino methyl-4-methoxybenzoate with acetic anhydride to form the oxazine ring.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the synthesized compounds .
Therapeutic Potential
Beyond antibacterial applications, this compound shows promise in other therapeutic areas:
- Antioxidant Activity : Studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Analgesic Effects : Preliminary pharmacological evaluations indicate potential analgesic effects in animal models .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study on Antibacterial Efficacy :
- Researchers synthesized various derivatives of this compound and tested them against clinical isolates of Staphylococcus aureus. The derivatives showed significant inhibition zones compared to standard antibiotics.
-
Case Study on Synthesis Methodology :
- A detailed study documented the stepwise synthesis of the compound using different reaction conditions and solvents to optimize yield and purity. The final product was characterized through NMR and GC-MS analysis to confirm its structure.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their structural variations are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in the target compound may enhance electrophilic reactivity compared to methoxy or methyl groups, influencing interactions with biological targets .
- Lipophilicity : Methoxy groups (e.g., in 9a) increase solubility in organic solvents, whereas fluorine (13e) may improve metabolic stability .
- Spectral Signatures : Distinct NMR shifts (e.g., δ 3.76 for OCH₃ in 9a) and IR peaks (e.g., 3177 cm⁻¹ in 13d) aid in structural confirmation .
Comparative Pharmacological Profiles
| Activity | Target Compound | 9a (7-OCH₃) | 13d (2,4-(CH₃)₂Ph) | TTZ-1/TTZ-2 |
|---|---|---|---|---|
| CNS Modulation | +++ (Predicted) | ++ | + | – |
| Enzyme Inhibition | + (Hypothesized) | – | – | +++ |
| Antihypertensive | ++ | – | – | – |
| Antimicrobial | + | + | ++ | – |
Notes:
- +++: High activity; ++: Moderate; +: Low; –: Not reported.
- Activity predictions are based on structural similarities to reported analogs.
Biological Activity
7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C₁₅H₁₄ClN₁O₂
- Molecular Weight : 275.73 g/mol
- CAS Number : 1713714-11-4
Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit inhibitory effects on various biological targets. One notable target is Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in multiple diseases such as Alzheimer's and cancer. Inhibitors of GSK-3β can modulate signaling pathways critical for cell survival and proliferation.
1. GSK-3β Inhibition
A study highlighted the compound's role as a GSK-3β inhibitor, demonstrating an IC₅₀ value of 1.6 µM for a closely related analog (F389-0663) derived from the same scaffold. The inhibition led to increased phosphorylation of GSK-3β at Ser9 in neuroblastoma N2a cells, indicating effective modulation of the enzyme’s activity .
2. Antitumor Activity
The compound's structural features suggest potential antitumor activity. A related study explored various benzo[b][1,4]oxazines and their derivatives, noting significant cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest .
3. Neuroprotective Effects
Given its action on GSK-3β, which is involved in neurodegenerative processes, there is potential for neuroprotective effects. Compounds that inhibit GSK-3β have been shown to promote neuronal survival under stress conditions .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
